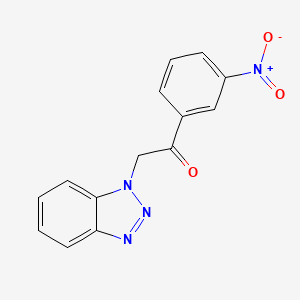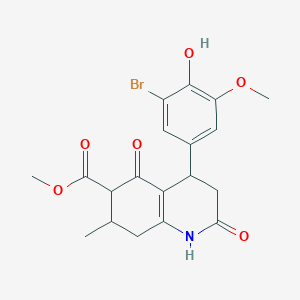![molecular formula C18H15N3O2S B4688035 2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4688035.png)
2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide
Übersicht
Beschreibung
2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of thiosemicarbazones, which are compounds that have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is the development of new drugs for the treatment of cancer. This compound has been shown to possess potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has also been studied for its potential applications in the treatment of viral infections, such as hepatitis C and HIV.
Wirkmechanismus
The mechanism of action of 2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA. This inhibition leads to a decrease in the level of deoxyribonucleotides, which are essential building blocks for DNA synthesis. As a result, cancer cells are unable to replicate and eventually undergo apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. These properties make this compound a promising compound for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, this compound has been shown to possess potent biological activity at low concentrations, which makes it an attractive compound for drug development. However, this compound also has some limitations. It is a relatively new compound that has not been extensively studied in vivo. Therefore, its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide. One of the most promising areas of research is the development of new drugs for the treatment of cancer. This compound has shown potent anti-cancer activity in vitro, and further studies are needed to evaluate its efficacy in vivo. In addition, this compound has also been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising compound for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in humans, and to identify the molecular targets and mechanisms of action of this compound.
Eigenschaften
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-16-11-12-19-18(20-16)24-13-17(23)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDHHXSPOIDKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4687954.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4687955.png)
![1-(4-ethylphenyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4687961.png)
![5-amino-1-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4687967.png)


![N-[4-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4688007.png)

![ethyl 4-{[(4-propyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B4688021.png)

![1-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B4688049.png)

![2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4688061.png)
![4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B4688068.png)